molecular formula C12H12N2O2S2 B2443228 N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide CAS No. 1710661-67-8

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide

Cat. No. B2443228
CAS RN: 1710661-67-8
M. Wt: 280.36
InChI Key: XEHLVVHFGCJCDZ-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two sulfur atoms indicating the presence of thioxo and sulfonamide groups. The “4-methylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methyl group (CH3) attached to one of the carbons .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thioxo group (a carbonyl-like group where the oxygen is replaced by a sulfur atom), a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two amine groups), and a 4-methylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the thioxo and sulfonamide groups could be involved in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anti-cancer Activity

Sulfonamide derivatives, including 1,2-dihydropyridines, thiophenes, and thiazoles, have shown promising anti-cancer activities. Notably, compounds synthesized from these derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines (MCF7), with some compounds exhibiting better activity than Doxorubicin, a reference drug (Al-Said et al., 2011). Additionally, novel sulfonamide derivatives were synthesized and evaluated for their anticancer and radiosensitizing effects, showing high activity against the human tumor liver cell line (HEPG-2) and enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).

Antimicrobial Activity

The synthesis of sulfonamide compounds has also been directed towards developing new antimicrobial agents. Some studies reported the preparation of sulfonamide-based compounds with potent antimicrobial properties, suggesting their potential as therapeutic agents against various bacterial infections (Abdel-Motaal & Raslan, 2014).

Anticonvulsant Agents

Sulfonamide derivatives incorporating azole moieties have been synthesized and evaluated for their anticonvulsant activity. Certain compounds demonstrated significant protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antibacterial Agents

Research efforts have also focused on the development of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The synthesis of these compounds led to the discovery of several with high antibacterial activities, indicating their suitability for addressing bacterial infections (Azab et al., 2013).

Safety and Hazards

As with any chemical compound, handling “N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide” would require appropriate safety measures. Without specific data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The study of “N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide” could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties .

properties

IUPAC Name

N-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-9-4-6-10(7-5-9)14-18(15,16)11-3-2-8-13-12(11)17/h2-8,14H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHLVVHFGCJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide

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